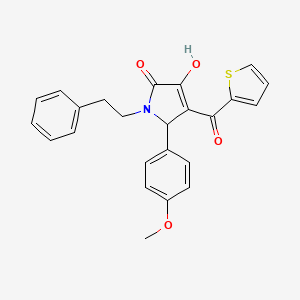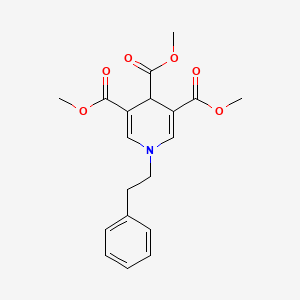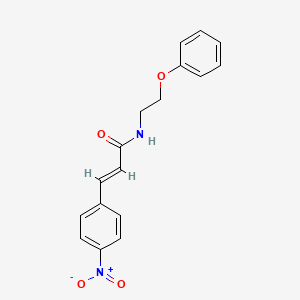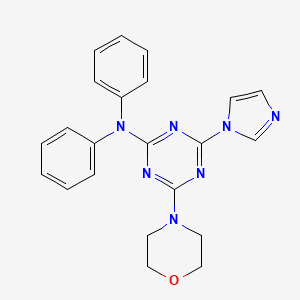![molecular formula C13H8F2N2O3 B11506803 N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide](/img/structure/B11506803.png)
N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide: is a synthetic organic compound characterized by the presence of a nicotinamide moiety linked to a difluorobenzo[1,3]dioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide typically involves the following steps:
Formation of the Benzo[1,3]dioxole Core: The benzo[1,3]dioxole core can be synthesized through a cyclization reaction involving catechol and a suitable dihalide, such as 1,2-difluoro-4,5-dihalobenzene, under basic conditions.
Nicotinamide Coupling: The difluorobenzo[1,3]dioxole intermediate is then coupled with nicotinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorobenzo[1,3]dioxole group can participate in nucleophilic substitution reactions, especially at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the nicotinamide moiety.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Substituted derivatives at the difluorobenzo[1,3]dioxole group.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving nicotinamide derivatives. Its difluorobenzo[1,3]dioxole group can also be used to investigate the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The nicotinamide moiety can mimic natural substrates or inhibitors, while the difluorobenzo[1,3]dioxole group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide: Similar structure but with an acetamide group instead of nicotinamide.
2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide: Contains a chloro substituent, which can alter its reactivity and biological activity.
Uniqueness
N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide is unique due to the presence of both the nicotinamide and difluorobenzo[1,3]dioxole groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H8F2N2O3 |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
N-(2,2-difluoro-1,3-benzodioxol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8F2N2O3/c14-13(15)19-10-4-3-9(6-11(10)20-13)17-12(18)8-2-1-5-16-7-8/h1-7H,(H,17,18) |
InChI Key |
PHLCOAFKSPJKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506732.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11506736.png)
![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11506739.png)
![5'-(2-methoxyphenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11506742.png)
![methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506743.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11506744.png)
![N-(3,4-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11506745.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11506752.png)

![5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506776.png)

![2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide](/img/structure/B11506798.png)

